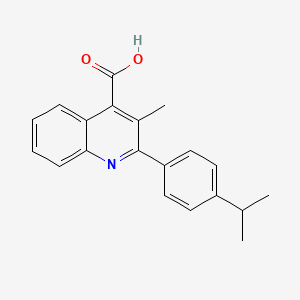

2-(4-Isopropylphenyl)-3-methylquinoline-4-carboxylic acid

Beschreibung

2-(4-Isopropylphenyl)-3-methylquinoline-4-carboxylic acid is a quinoline derivative characterized by a carboxylic acid group at position 4, a methyl group at position 3, and a 4-isopropylphenyl substituent at position 2 of the quinoline core. This compound is of interest due to its structural features, which are common in medicinal chemistry for designing bioactive molecules. Quinoline derivatives are renowned for their antimicrobial, anticancer, and anti-inflammatory properties, with substituents significantly influencing their pharmacokinetic and pharmacodynamic profiles .

Eigenschaften

IUPAC Name |

3-methyl-2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-12(2)14-8-10-15(11-9-14)19-13(3)18(20(22)23)16-6-4-5-7-17(16)21-19/h4-12H,1-3H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYDLUSRDGFADT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenyl)-3-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the isopropylphenyl group and the carboxylic acid functionality. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Isopropylphenyl)-3-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution.

Major Products

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

2-(4-Isopropylphenyl)-3-methylquinoline-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 2-(4-Isopropylphenyl)-3-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The quinoline-4-carboxylic acid scaffold allows for extensive structural modifications. Key analogues and their substituent differences are summarized below:

Key Observations:

- Position 3 Modifications : The methyl group is conserved in most analogues, but sulfanyl or imidazolone substituents (e.g., ) introduce hydrogen-bonding or electron-withdrawing effects.

- Fluorination : The 6-fluoro derivative () may improve metabolic stability and binding affinity due to fluorine's electronegativity .

Key Observations:

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogues:

- Melting Point: A related 4-aminoquinoline derivative (4k) melts at 223–225°C , suggesting high crystallinity due to hydrogen bonding.

- Solubility : The carboxylic acid group enhances water solubility, but bulky substituents (e.g., isopropyl) may reduce it .

- Lipophilicity : Isopropyl and biphenyl groups increase logP values, favoring passive diffusion across biological membranes .

Biologische Aktivität

2-(4-Isopropylphenyl)-3-methylquinoline-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by research findings and data tables.

- Molecular Formula : C20H19NO2

- Molecular Weight : 305.37 g/mol

- Structure : The compound features a quinoline core substituted with isopropyl and carboxylic acid functional groups, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study explored the antimicrobial effects of various quinoline derivatives, including this compound, against several bacterial strains. The results demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus epidermidis | 15 |

| Klebsiella pneumoniae | 12 |

| Candida parapsilosis | 14 |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. The compound showed promising results, particularly in inducing apoptosis and inhibiting cell proliferation.

A study conducted on breast cancer (MCF-7) and liver cancer (HepG2) cell lines reported the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25.5 |

| HepG2 | 30.7 |

The mechanism of action was investigated through flow cytometry, revealing that the compound induced cell cycle arrest at the G1 phase and increased apoptotic cell populations compared to controls.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Molecular docking studies suggest that the compound binds effectively to key enzymes involved in cancer progression and microbial resistance pathways.

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers treated MCF-7 cells with varying concentrations of the compound for 24 hours. The results indicated a dose-dependent increase in apoptosis, with significant statistical relevance (p < 0.05) compared to untreated controls.

Case Study 2: Antimicrobial Assessment

A series of experiments were conducted to assess the antimicrobial efficacy of the compound against clinical isolates of bacteria. The compound's effectiveness was benchmarked against standard antibiotics, showing superior activity against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.